![molecular formula C16H21NO3 B7564052 (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone
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Overview
Description
(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone, also known as MADAM, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MADAM has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in the release of these neurotransmitters, resulting in the stimulant effects seen with cathinones.
Biochemical and Physiological Effects:
(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone has been shown to increase dopamine and serotonin release, leading to increased locomotor activity and self-administration in animal studies. It has also been shown to have potential neurotoxic effects, leading to decreased dopamine and serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone in lab experiments is its similarity to other cathinones, allowing for comparisons to be made between different compounds. However, its potential neurotoxic effects make it important to use caution when conducting experiments with (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone.
Future Directions
Future research with (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone could focus on its potential use as a treatment for certain psychiatric disorders, such as depression and anxiety. Additionally, further studies could explore the potential neurotoxic effects of (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone and other cathinones, as well as the long-term effects of their use.
Synthesis Methods
The synthesis of (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone involves several steps, including the reaction of 2-methylphenylacetonitrile with 1,2-dichloroethane to form 2-methylphenylacetonitrile-1,2-dichloroethane. This intermediate is then reacted with 1,3-propanediol to form (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone.
Scientific Research Applications
(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have similar effects to other cathinones, such as methcathinone and mephedrone, including increased dopamine and serotonin release. (3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone has also been used to study the effects of cathinones on behavior, including locomotor activity and self-administration.
properties
IUPAC Name |
(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-3-4-6-14(12)15(18)17-9-7-16(8-10-17)19-11-13(2)20-16/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPHZZDUNWXSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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